1-cyclopropyl-1H-pyrrole-2,5-dione
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Overview
Description
1-Cyclopropyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.136 g/mol . This compound is characterized by a pyrrole ring substituted with a cyclopropyl group and two keto groups at positions 2 and 5. It is used in various biochemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-cyclopropyl-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid . This reaction typically occurs in water at 60°C for about 5 hours, yielding the desired product in good to excellent yields (40-95%).
Chemical Reactions Analysis
1-Cyclopropyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-1H-pyrrole-2,5-dione is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, leading to various biochemical effects.
Comparison with Similar Compounds
1-Cyclopropyl-1H-pyrrole-2,5-dione can be compared to other similar compounds such as:
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: This compound has an aldehyde group instead of the keto groups, leading to different reactivity and applications.
This compound derivatives: Various derivatives with different substituents on the pyrrole ring exhibit diverse biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct steric and electronic effects.
Properties
IUPAC Name |
1-cyclopropylpyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-3-4-7(10)8(6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJALBKKIIRSGQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363965 |
Source
|
Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28001-33-4 |
Source
|
Record name | 1-cyclopropyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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